

2-(Methylthio)thiophene CAS number 5780-36-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)thiophene

Cat. No.: B1585591

[Get Quote](#)

An In-Depth Technical Guide to **2-(Methylthio)thiophene** (CAS 5780-36-9) for Advanced Synthesis and Drug Discovery

Abstract

2-(Methylthio)thiophene is a sulfur-containing heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-rich thiophene ring and the versatile methylthio group, make it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, key reactivity patterns, and applications, particularly within the context of drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this reagent's potential and practical handling.

Core Chemical Identity and Properties

2-(Methylthio)thiophene, with the CAS Number 5780-36-9, is structurally composed of a five-membered thiophene ring substituted at the 2-position with a methylthio (-SCH₃) group. This substitution significantly influences the molecule's reactivity, making it a versatile intermediate. [1][2] The thiophene core is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for a benzene ring, which can improve the metabolic profile and receptor binding affinity of drug candidates.[3][4]

Physicochemical and Spectroscopic Data

A precise understanding of the compound's properties is fundamental for its application in a laboratory setting.

Property	Value	Source(s)
CAS Number	5780-36-9	[5][6]
Molecular Formula	C ₅ H ₆ S ₂	[5][6]
Molecular Weight	130.23 g/mol	[5][6]
Appearance	Colorless to light yellow liquid	-
Boiling Point	82-84 °C at 15 mmHg	[1]
Density	~1.175 g/cm ³	[1]
Refractive Index (n ²⁰ /D)	~1.596	[1]
Mass Spectrum (EI)	Molecular Ion (M ⁺) at m/z = 130	[5][6]
¹³ C NMR (CDCl ₃)	Key shifts observed	[5]
InChIKey	ZLSMPEVZXWDWEK-UHFFFAOYSA-N	[5][7]

Synthesis and Manufacturing

The synthesis of **2-(Methylthio)thiophene** is most commonly achieved through the functionalization of the thiophene ring. The method detailed below leverages the high acidity of the proton at the C2 position of thiophene, allowing for regioselective deprotonation followed by electrophilic quenching.

Rationale for Synthetic Strategy

Directed ortho-metallation, specifically lithiation, is a powerful and widely used strategy for the functionalization of heterocycles. The protons adjacent to the sulfur atom in thiophene (positions 2 and 5) are significantly more acidic than those at positions 3 and 4. This allows for selective deprotonation at the 2-position using a strong organolithium base like n-butyllithium (n-BuLi). The reaction is performed at low temperatures (-78 °C) to prevent decomposition of

the lithiated intermediate and to avoid competing side reactions. The resulting 2-lithiothiophene is a potent nucleophile that readily reacts with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to install the methylthio group.

Detailed Experimental Protocol: Synthesis via Lithiation

Materials:

- Thiophene (C_4H_4S)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Dimethyl disulfide (DMDS, CH_3SSCH_3)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether (Et_2O)
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Inert atmosphere apparatus (Nitrogen or Argon)
- Standard, dry glassware including a three-neck round-bottom flask, dropping funnel, and condenser

Procedure:

- Reaction Setup: A three-neck flask is flame-dried under vacuum and backfilled with an inert atmosphere. Anhydrous THF and a magnetic stir bar are added. Thiophene is then added via syringe.
- Deprotonation: The flask is cooled to $-78\text{ }^\circ C$ in a dry ice/acetone bath. n-BuLi is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains

below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the 2-lithiothiophene anion.

- Electrophilic Quench: Dimethyl disulfide is added dropwise to the reaction mixture. The reaction is stirred for an additional 2 hours at -78 °C.
- Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature. It is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction and Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by vacuum distillation to yield **2-(Methylthio)thiophene** as a colorless to pale yellow liquid.

Workflow Visualization: Synthesis

Caption: Synthetic workflow for **2-(Methylthio)thiophene** via lithiation.

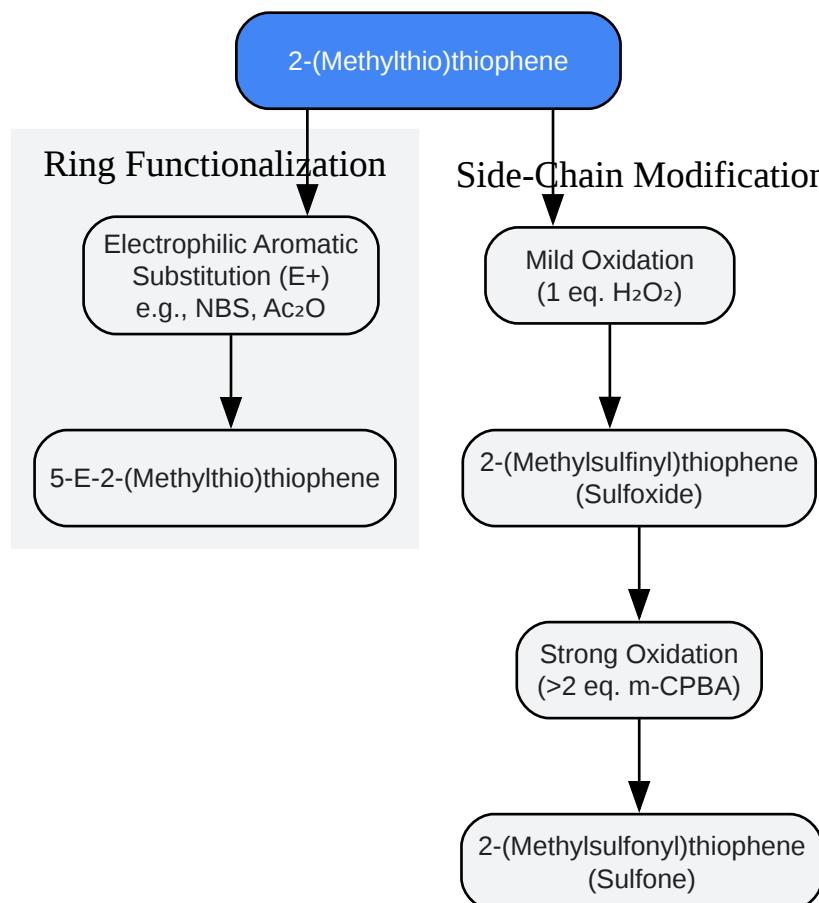
Chemical Reactivity and Synthetic Utility

The synthetic value of **2-(Methylthio)thiophene** lies in its dual reactivity: the aromatic ring can undergo electrophilic substitution, and the thioether side chain can be oxidized.

Electrophilic Aromatic Substitution (EAS)

The methylthio group is an activating, ortho-para directing group. In the 2-substituted thiophene system, this directs incoming electrophiles predominantly to the C5 position, which is electronically activated and sterically accessible. This allows for the straightforward synthesis of 5-substituted-**2-(methylthio)thiophene** derivatives, which are valuable precursors for more complex molecules. Common EAS reactions include:

- Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
- Acylation: Friedel-Crafts acylation to introduce ketone functionalities.
- Formylation: Vilsmeier-Haack reaction to install an aldehyde group.


Oxidation of the Thioether

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide or sulfone. This transformation is highly significant as it fundamentally alters the electronic nature of the substituent, converting it from an electron-donating group to a powerful electron-withdrawing group.

- Sulfoxide Formation: Achieved with one equivalent of a mild oxidizing agent like hydrogen peroxide or sodium periodate.
- Sulfone Formation: Requires stronger conditions or excess oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA).

This oxidation dramatically changes the reactivity of the thiophene ring, making it more susceptible to nucleophilic attack and modifying the directing effects for any subsequent electrophilic substitutions.

Reactivity Pathway Visualization

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **2-(Methylthio)thiophene**.

Applications in Research and Drug Development

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

2-(Methylthio)thiophene serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening. Its predictable reactivity at both the C5 position and the sulfur side-chain allows for the systematic introduction of molecular diversity. For example, the core can be elaborated into thieno[2,3-d]pyrimidine systems, which are known to be potent kinase inhibitors. The ability to fine-tune the electronic properties via oxidation provides another layer of control for optimizing a molecule's pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(Methylthio)thiophene** presents several hazards.^[5] It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.^[5]

- GHS Pictograms: Corrosion, Acute Toxicity (harmful), Sensitization.
- Hazard Statements: H302, H317, H318.^[5]

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before any handling or use.

Recommended Handling Procedures

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.
- Handling: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and avoid sources of ignition.^[9]

Storage Conditions

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.^[1]
- Keep away from strong oxidizing agents and sources of heat or ignition.

References

- Wikipedia. (n.d.). 2-Methylthiophene.
- PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information.
- PubChem. (n.d.). **2-(Methylthio)thiophene**. National Center for Biotechnology Information.
- NIST. (n.d.). Thiophene, 2-(methylthio)-. National Institute of Standards and Technology.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118).

- NIST. (n.d.). Thiophene, 2-methyl-. National Institute of Standards and Technology.
- SpectraBase. (n.d.). 2-Methylthiophene - Optional[Vapor Phase IR] - Spectrum.
- Powers, R. A., et al. (2016). Bioactivation Potential of Thiophene-Containing Drugs. *Chemical Research in Toxicology*, 29(4), 564-616.
- ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates.
- Jat, J. L., et al. (2017). Therapeutic importance of synthetic thiophene. *Journal of Taibah University for Science*, 11(5), 871-897.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. *RSC Medicinal Chemistry*.
- Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN.
- J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
- The Good Scents Company. (n.d.). 2-methyl thiophene.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- EPRA Journals. (n.d.). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(METHYLTHIO)THIOPHENE CAS#: 5780-36-9 [m.chemicalbook.com]
- 2. A11763.06 [thermofisher.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-(Methylthio)thiophene | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophene, 2-(methylthio)- [webbook.nist.gov]
- 7. 2-(METHYLTHIO)THIOPHENE(5780-36-9) 1H NMR spectrum [chemicalbook.com]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(Methylthio)thiophene CAS number 5780-36-9]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585591#2-methylthio-thiophene-cas-number-5780-36-9\]](https://www.benchchem.com/product/b1585591#2-methylthio-thiophene-cas-number-5780-36-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com